
2-Chloro-7-ethyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-ethyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the second position and an ethyl group at the seventh position of the benzothiazole ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-ethyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of this compound often involves the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-7-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Formation of 2-amino-7-ethyl-1,3-benzothiazole.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 2-chloro-7-ethyl-1,3-dihydrobenzothiazole.
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-ethyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Chloro-7-ethyl-1,3-benzothiazole involves its interaction with various molecular targets. It can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. The compound may also interact with cellular proteins and pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-1,3-benzothiazole
- 2-Ethyl-1,3-benzothiazole
- 2-Methyl-1,3-benzothiazole
Comparison: 2-Chloro-7-ethyl-1,3-benzothiazole is unique due to the presence of both a chlorine atom and an ethyl group, which can influence its reactivity and biological activity. Compared to 2-Chloro-1,3-benzothiazole, the ethyl group at the seventh position may enhance lipophilicity and membrane permeability. In contrast, 2-Ethyl-1,3-benzothiazole lacks the chlorine atom, which may reduce its potential for nucleophilic substitution reactions .
Eigenschaften
Molekularformel |
C9H8ClNS |
|---|---|
Molekulargewicht |
197.69 g/mol |
IUPAC-Name |
2-chloro-7-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
DYBIIJZXYSOONR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)N=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



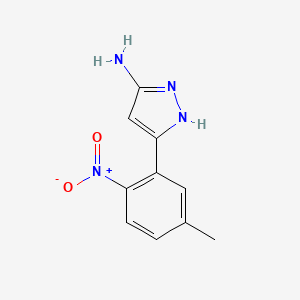
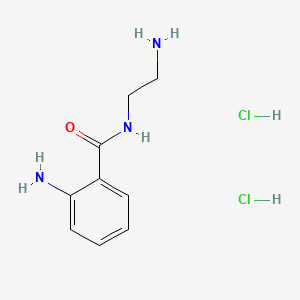
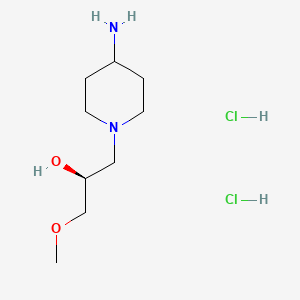

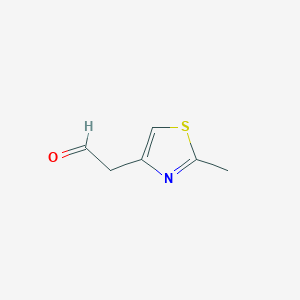
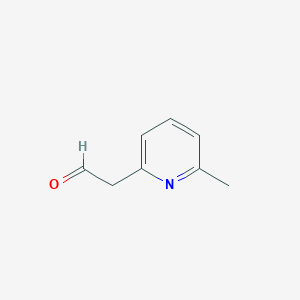
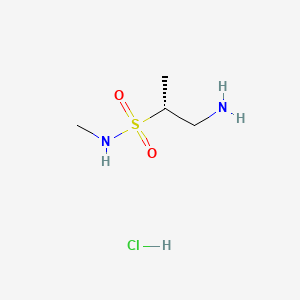
![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)



![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)

